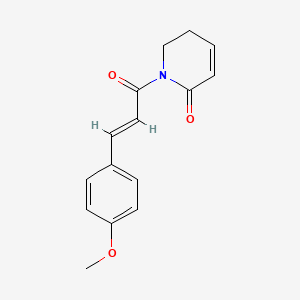

3,5-Didemethoxy Piperlongumine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Didemethoxy Piperlongumine involves the conversion of Piperlongumine through a series of chemical reactions. The major challenge in the synthetic route is the preparation of the 5,6-dihydropyridin-2(1H)-one intermediate. The synthetic pathway typically includes the following steps:

Amidation: The reaction between 5,6-dihydropyridin-2(1H)-one and commercially available 3,4,5-trimethoxycinnamic acid.

Deprotection: Sodium hydride-mediated deprotection of the intermediate.

Final Conversion: Subsequent reaction with (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride to yield the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity .

化学反応の分析

Types of Reactions: 3,5-Didemethoxy Piperlongumine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of double bonds.

Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

科学的研究の応用

Anticancer Activity

Mechanism of Action

3,5-Didemethoxy Piperlongumine exhibits significant anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. The compound targets reactive oxygen species (ROS) to selectively induce cell death in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies.

Case Studies

- Cholangiocarcinoma (CCA)

- Thyroid Cancer

Biological Activities

In addition to its anticancer effects, this compound demonstrates a range of biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions.

Comprehensive Data Table

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

The mechanism of action of 3,5-Didemethoxy Piperlongumine involves the induction of reactive oxygen species (ROS) within cells. This leads to oxidative stress, selectively targeting cancer cells due to their higher basal levels of ROS compared to normal cells. The compound also induces apoptosis through the activation of mitochondrial pathways and inhibition of key signaling cascades such as MAPK, NF-κB, and JAK/STAT .

類似化合物との比較

Piperlongumine: The parent compound, known for its anticancer and anti-inflammatory properties.

Piperine: Another alkaloid from Piper longum with bioactive properties.

Capsaicin: A compound from chili peppers with similar biological activities.

Uniqueness: 3,5-Didemethoxy Piperlongumine is unique due to its specific structural modifications, which enhance its selectivity and potency against cancer cells. Its ability to induce ROS and target multiple signaling pathways makes it a promising candidate for further therapeutic development.

生物活性

3,5-Didemethoxy Piperlongumine (3,5-DMPL) is a derivative of Piperlongumine (PL), a natural compound derived from the long pepper plant (Piper longum). This compound has garnered significant interest due to its potential anticancer properties. Research indicates that PL and its derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, primarily through mechanisms involving reactive oxygen species (ROS) and various apoptotic pathways.

The biological activity of 3,5-DMPL is largely attributed to its ability to induce oxidative stress in cancer cells. This section outlines the key mechanisms through which 3,5-DMPL exerts its effects:

- Induction of ROS : 3,5-DMPL elevates ROS levels within cancer cells, leading to cellular damage and death. This effect has been documented across various cancer types, including thyroid and myeloid leukemia cells .

- Apoptosis Pathways : The compound activates apoptotic signaling pathways involving proteins such as Bax, Bcl-2, and caspase-3. Inhibition of these pathways has been shown to reduce the cytotoxic effects of 3,5-DMPL .

- Cell Cycle Arrest : Studies indicate that 3,5-DMPL can cause cell cycle arrest in cancer cells, preventing their proliferation. This was particularly noted in human thyroid cancer cell lines .

Case Studies and Research Findings

A variety of studies have explored the efficacy of 3,5-DMPL in different cancer models. Below are summarized findings from key research articles:

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated the effectiveness of 3,5-DMPL in inhibiting tumor growth. For instance:

- Xenograft Models : Mice injected with human thyroid cancer cells showed significantly reduced tumor volumes when treated with 10 mg/kg of 3,5-DMPL compared to control groups .

- Safety Assessments : Pathological examinations indicated no significant adverse effects on normal tissues at therapeutic doses.

特性

IUPAC Name |

1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-13-8-5-12(6-9-13)7-10-15(18)16-11-3-2-4-14(16)17/h2,4-10H,3,11H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZMHSIBGMOVHF-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。